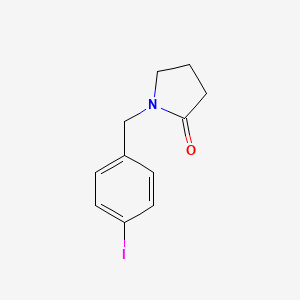

1-(4-Iodo-benzyl)-pyrrolidin-2-one

概要

説明

1-(4-Iodo-benzyl)-pyrrolidin-2-one is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a pyrrolidin-2-one ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Iodo-benzyl)-pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzyl bromide with pyrrolidin-2-one under basic conditions. The reaction typically proceeds as follows:

Reagents: 4-iodobenzyl bromide, pyrrolidin-2-one, base (e.g., potassium carbonate)

Solvent: Anhydrous dimethylformamide (DMF)

Conditions: The reaction mixture is heated to 80-100°C for several hours, followed by purification through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

化学反応の分析

Types of Reactions: 1-(4-Iodo-benzyl)-pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrrolidin-2-one ring can be reduced to form pyrrolidine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol)

Major Products:

Substitution: Formation of substituted benzyl derivatives

Oxidation: Formation of benzaldehyde or benzoic acid derivatives

Reduction: Formation of pyrrolidine derivatives

科学的研究の応用

1-(4-Iodo-benzyl)-pyrrolidin-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a radioligand in imaging studies due to the presence of the iodine atom.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

The mechanism of action of 1-(4-Iodo-benzyl)-pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of radiolabeled compounds for imaging studies, allowing for the visualization of biological processes.

類似化合物との比較

4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-Iodo-benzyl)-pyrrolidin-2-one.

4-Iodobenzylamine:

4-Iodotoluene: A related compound used in various chemical reactions.

Uniqueness: this compound is unique due to the combination of the iodine-substituted benzyl group and the pyrrolidin-2-one ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

1-(4-Iodo-benzyl)-pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrrolidine ring with an iodine atom attached to a benzyl group, which may enhance its reactivity and pharmacological properties. The molecular formula for this compound is CHINO, with a molecular weight of approximately 285.12 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step reactions that allow for high yields and purity, making it suitable for further biological studies. The presence of the iodine atom is particularly significant as it can influence the compound's interactions with biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, including:

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism. Such inhibition may affect drug interactions and bioavailability.

- Anti-inflammatory and Analgesic Activity : Derivatives of pyrrolidine compounds have been explored for their potential as anti-inflammatory and analgesic agents, indicating that this compound could have therapeutic applications in pain management and inflammation.

- Anticancer Potential : There is growing interest in the anticancer properties of pyrrolidine derivatives. Initial findings suggest that this compound may interact with various receptors involved in cancer progression, warranting further investigation into its efficacy against different cancer types.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Binding Affinity : Initial findings indicate that it may interact with cytochrome P450 enzymes and other biological receptors, influencing drug metabolism and therapeutic efficacy.

- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle dynamics, particularly by inducing apoptosis in cancer cells through modulation of key signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities between this compound and other related compounds. Below is a table summarizing notable compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-Benzyl-4-iodo-1H-pyrazole | 0.84 | Contains a pyrazole ring instead of a pyrrolidine |

| N-phenylpyrrolidine | 0.74 | Lacks iodine substitution; primarily used in drug design |

| 3-(1H-Pyrazol-1-yl)phenylmethanamine | 0.73 | Features a pyrazole moiety; studied for neuroactivity |

| 4-(1H-Pyrazol-1-yl)phenylmethanamine | 0.73 | Evaluated for anti-cancer properties |

| 1-Cyclopropyl-4-iodo-1H-pyrazole | 0.77 | Cyclopropane ring adds strain; potential for unique reactivity |

This table illustrates the diversity within this chemical class while highlighting the unique attributes of this compound, particularly its iodine substitution which may enhance certain biological activities.

Case Studies

Recent studies have explored the potential of pyrrolidine derivatives in various therapeutic contexts. For instance:

- Anti-cancer Studies : Research into similar pyrrolidine derivatives has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, suggesting that this compound might exhibit comparable effects .

- CNS Activity : Some related compounds have demonstrated central nervous system activity, indicating potential applications in treating neurological disorders .

特性

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTARXVOVNNZAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。